molecular formula C19H12ClFN2O2S B2740397 1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326928-10-2

1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2740397
CAS No.: 1326928-10-2
M. Wt: 386.83
InChI Key: UXIZHJIQHSXMCU-UHFFFAOYSA-N
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Description

The substituents include a (4-chlorophenyl)methyl group at position 1 and a (2-fluorophenyl) moiety at position 3.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2S/c20-13-7-5-12(6-8-13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-4-2-1-3-14(15)21/h1-10,16-17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSBVOMEAVTCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 1326928-10-2) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H14ClFN2O2SC_{19}H_{14}ClFN_{2}O_{2}S, with a molecular weight of approximately 388.8 g/mol. The structural configuration includes a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.

Biological Activities

Research has indicated that thienopyrimidine derivatives exhibit various biological activities, including:

  • Anticancer Activity : Several studies have shown that derivatives of thienopyrimidine can inhibit cancer cell proliferation. For instance, compounds similar to the one have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes such as MIF2 (Macrophage Migration Inhibitory Factor). In a study focusing on structure–activity relationships (SAR), it was reported that certain modifications to the thienopyrimidine structure can enhance inhibitory potency against MIF2. For example, a related compound exhibited an IC50 of 7.2 μM against MIF2 tautomerase activity .
  • Antimicrobial Properties : Thienopyrimidine derivatives have also been investigated for their antimicrobial activity. The presence of halogen substituents (like chlorine and fluorine) in the structure could enhance interactions with microbial targets.

Study on MIF2 Inhibition

A focused study on the inhibition of MIF2 by thienopyrimidine derivatives revealed that specific substitutions can significantly affect potency. For example:

CompoundIC50 (μM)Comments
4-CPPC47 ± 7.2Positive control
3a15 ± 0.8Moderate potency
3b7.2 ± 0.6Enhanced potency with bromo substitution
3i2.6 ± 0.2Most potent derivative tested

This study highlights the importance of structural modifications in enhancing biological activity .

Anticancer Activity Evaluation

In another research effort, a series of thienopyrimidine derivatives were synthesized and tested against several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The findings indicated that certain derivatives exhibited IC50 values as low as 1.18 μM, suggesting strong anticancer potential .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Notable Activities Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 1-[(4-Cl-phenyl)methyl], 3-(2-F-phenyl) Inferred: Anticancer, antimicrobial N/A
Compound Thieno[3,2-d]pyrimidine-2,4-dione 1-[Oxadiazole-2-Cl-phenyl], 3-(4-F-benzyl) Unknown
Compound Dihydropyrimidine-2-thione 1-(4-Cl-phenyl), 4,4,6-trimethyl Antitumor, antibacterial
Compound Pyrimidine-2,4-dione Furanose-linked Antioxidant (natural source)

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Lipophilicity Metabolic Stability Example Compound
4-Chlorophenylmethyl Moderate electron-withdrawing High Moderate Target Compound
2-Fluorophenyl Strong electron-withdrawing Moderate High Target Compound
1,2,4-Oxadiazole Polar, hydrogen-bonding Low High Compound
Trifluoromethyl () Strong electron-withdrawing High Very high Compound

Research Findings and Implications

Chlorine vs. Fluorine : Chlorine’s lipophilicity (target compound) enhances membrane penetration, while fluorine () improves stability—a trade-off critical for drug design .

Core Modifications: Thieno[3,2-d]pyrimidine-diones (target, ) show greater planarity than dihydropyrimidine-thiones (), possibly favoring intercalation with biological macromolecules .

Natural vs. Synthetic: The furanose-linked pyrimidine-2,4-dione () highlights how natural derivatives prioritize solubility, whereas synthetic analogs (target compound) focus on lipophilicity for bioavailability .

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